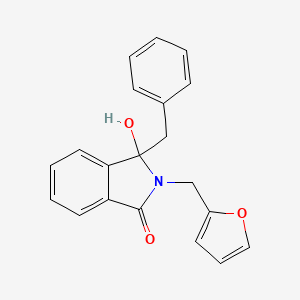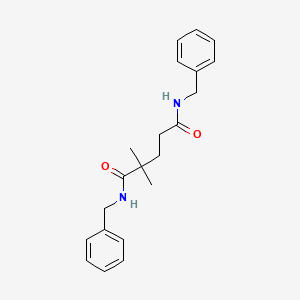![molecular formula C10H9ClN4OS B5510173 N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)
N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide" is a derivative of the pyrazole class of compounds. Pyrazole derivatives are known for their wide range of industrial and biological importance.
Synthesis Analysis
Synthesis of pyrazole derivatives generally involves cyclocondensation reactions. The specific methods and conditions for synthesizing "this compound" are not detailed in the available literature. However, typical syntheses of similar compounds involve reactions with various reagents under controlled conditions, often using techniques like FT-IR, NMR, and X-ray diffraction for characterization (Karrouchi et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including "this compound", is often confirmed through techniques like single-crystal X-ray analysis. DFT (Density Functional Theory) calculations, including geometry and electronic structure optimizations, provide insights into the theoretical ground state geometry and electronic structure, which are compared with crystal data (Karrouchi et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives exhibit a range of chemical reactions, including autoxidation and hydrolysis. Their reactivity can be assessed through calculations of bond dissociation energies and radial distribution functions. Molecular docking studies often confirm the potential biological activities of these compounds (Pillai et al., 2017).
Physical Properties Analysis
Physical properties such as solvation energy, dipole moment, and spectroscopic data (FT-IR, NMR, MS, UV-visible spectra) are crucial in the analysis of pyrazole derivatives. These properties provide information about the stability and reactivity of the compound in different media (Karrouchi et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by factors like hyper-conjugative interactions and charge delocalization. Natural Bond Orbital (NBO) analysis is useful for understanding these aspects. The local reactivity properties can be investigated through Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) surfaces (Pillai et al., 2017).
Aplicaciones Científicas De Investigación
Vibrational Spectroscopy and Molecular Dynamics
Vibrational spectroscopic investigations and molecular dynamic simulations have been used to analyze the structure and properties of related pyrazole derivatives. These studies provide insights into the electronic structure, stability, and reactivity of the compounds. Conformational analysis identifies all possible conformations, enhancing understanding of their biological and industrial importance. Molecular docking studies further indicate the potential of these compounds as inhibitors for specific proteins, suggesting their relevance in drug design and pharmacological research (Pillai et al., 2017).
Antioxidant and Anti-inflammatory Activities
The synthesis and biological evaluation of N-acylheteroaryl hydrazone derivatives, including related compounds, have shown significant in vitro antioxidant and anti-inflammatory activities. Molecular docking studies reveal a correlation between binding scores and biological activities, indicating these compounds as promising cyclooxygenase inhibitors and highlighting their potential as therapeutics (Mahajan et al., 2016).
Antimicrobial Activities
Synthesis efforts have led to new heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives exhibiting moderate to high antimicrobial activity against various microorganisms. This showcases their potential as novel antimicrobial agents (Aly, 2016).
Antitumor and Antioxidant Agents
Novel synthesis of thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives has been explored for their potential antioxidant and antitumor activities. Pharmacological tests have indicated significant efficacy, underscoring their potential in cancer treatment (Abu‐Hashem et al., 2010).
Antiviral Activity Against SARS-CoV-2
A novel series of hydrazones bearing thiazole moiety has been synthesized and tested for antiviral activity against SARS-CoV-2 main protease (Mpro). The compounds showed binding affinities suggesting their potential to effectively inhibit the virus lifecycle (Abu-Melha et al., 2020).
Propiedades
IUPAC Name |
N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4OS/c1-6-4-8(14-13-6)10(16)15-12-5-7-2-3-9(11)17-7/h2-5H,1H3,(H,13,14)(H,15,16)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBLGGSPOFPUIU-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-4-quinolinyl]butanamide](/img/structure/B5510090.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)
![1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)


![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)
![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)
![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)


![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)
![4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one](/img/structure/B5510171.png)